(Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one
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Overview
Description
(Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiazole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one include other thiazole derivatives with different substituents on the benzylidene and amino groups. Examples include:
- (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-chlorophenyl)amino)thiazol-4(5H)-one
- (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-methylphenyl)amino)thiazol-4(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of the fluorophenyl group, in particular, may enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWXLJREWGOKE-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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